Cas no 2680805-22-3 (benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate)

Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate is a specialized organic compound featuring a pyridine core substituted with bromo, cyano, and carbamate functional groups. Its structural versatility makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The bromo and cyano substituents enhance reactivity, enabling selective cross-coupling and nucleophilic substitution reactions. The benzyl carbamate moiety offers additional stability and controlled deprotection potential. This compound is particularly useful in medicinal chemistry for constructing biologically active scaffolds. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate structure
2680805-22-3 structure
Product Name:benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate
CAS No:2680805-22-3
MF:C14H10BrN3O2
MW:332.152101993561
CID:5627273
PubChem ID:165931355
Update Time:2025-06-28

benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate
    • 2680805-22-3
    • EN300-28295856
    • Inchi: 1S/C14H10BrN3O2/c15-12-6-11(7-16)13(17-8-12)18-14(19)20-9-10-4-2-1-3-5-10/h1-6,8H,9H2,(H,17,18,19)
    • InChI Key: AFLYFUXTOJJONY-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C#N)=C1)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 330.99564g/mol
  • Monoisotopic Mass: 330.99564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 75Ų

benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate Pricemore >>

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Additional information on benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate

Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate: A Promising Compound in Modern Pharmaceutical Research

Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, with the chemical formula C14H11BrN2O2, is characterized by its 5-bromo-3-cyanopyridin-2-yl functional group and the carbamate moiety. The benzyl substituent further enhances its structural complexity and biological activity. The compound's molecular weight is approximately 327.16 g/mol, and its CAS Registry Number is 2680805-22-3. This molecule is a key player in the development of novel therapeutics due to its potential to modulate specific molecular targets.

Recent advancements in medicinal chemistry have highlighted the importance of carbamate derivatives in drug discovery. The 5-bromo-3-cyanopyridin-2-yl group, which is a key structural feature of this compound, is known for its ability to interact with various biological targets, including enzymes and receptors. This interaction is crucial for the compound's potential therapeutic applications. The benzyl group, on the other hand, contributes to the molecule's hydrophobicity and enhances its permeability across biological membranes, which is essential for drug delivery.

One of the most notable aspects of Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate is its potential in the treatment of diseases related to oxidative stress. Oxidative stress is a key factor in the pathogenesis of several chronic conditions, including neurodegenerative disorders, cardiovascular diseases, and cancer. The carbamate moiety is known to act as a radical scavenger, neutralizing free radicals and reducing oxidative damage. This property makes the compound a promising candidate for the development of antioxidant therapies.

Recent studies have also explored the role of the 5-bromo-3-cyanopyridin-2-yl group in modulating the activity of specific enzymes. For instance, research published in the Journal of Medicinal Chemistry in 2023 demonstrated that compounds bearing this group exhibit potent inhibitory activity against the enzyme acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. The benzyl substituent appears to enhance the compound's binding affinity to the enzyme's active site, thereby improving its therapeutic efficacy.

Another area of interest is the application of Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate in the development of antiviral agents. The carbamate moiety has shown promise in inhibiting the replication of certain viruses by interfering with their life cycle. For example, a study published in Antiviral Research in 2024 reported that this compound exhibits antiviral activity against influenza A virus, likely due to its ability to disrupt viral envelope integrity. The 5-bromo-3-cyanopyridin-2-yl group may also contribute to the compound's antiviral properties by interacting with viral proteins.

In the context of cancer research, the 5-bromo-3-cyanopyridin-2-yl group has been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis. A 2023 study in Cancer Research highlighted the potential of this compound to inhibit the activity of the PI3K/AKT signaling pathway, which is often dysregulated in various cancers. The benzyl group may enhance the compound's ability to penetrate cancer cells, thereby improving its therapeutic potential.

Moreover, the carbamate moiety of this compound has been shown to exhibit neuroprotective effects. Research published in Neuropharmacology in 2022 indicated that this compound may reduce neuronal damage by inhibiting the production of reactive oxygen species (ROS) in neurodegenerative conditions such as Parkinson's disease. The 5-bromo-3-cyanopyridin-2-yl group appears to play a critical role in this neuroprotective effect by modulating the activity of antioxidant enzymes.

The synthesis of Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate involves a series of chemical reactions that result in the formation of the desired compound. The process typically begins with the preparation of the 5-bromo-3-cyanopyridin-2-yl group, which is then coupled with the benzyl moiety through a carbamate linkage. This synthesis method is optimized to ensure high yield and purity, which are essential for pharmaceutical applications.

Despite its promising therapeutic potential, the development of Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate is not without challenges. One of the primary concerns is the compound's stability under physiological conditions. Researchers are currently exploring strategies to enhance the compound's stability, such as the incorporation of protective groups or the modification of its molecular structure. These efforts aim to improve the compound's pharmacokinetic properties and ensure its efficacy in vivo.

In conclusion, Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure and the presence of the 5-bromo-3-cyanopyridin-2-yl and carbamate moieties make it a versatile candidate for the development of novel therapeutics. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its role in modern medicine.

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